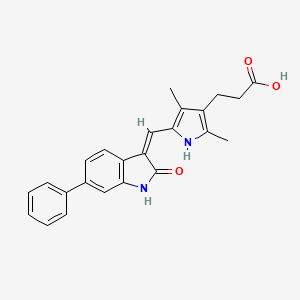

(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

Overview

Description

SU 16f is a potent inhibitor of platelet-derived growth factor receptor β (PDGFRβ) with an IC50 value of 10 nM. It also inhibits VEGF receptor 2 (VEGFR2; IC50 = 140 nM). SU 16f selectively inhibits PDGF- over VEFG-, FGF-, and EGF-induced cell proliferation (IC50s = 0.11, 10, 10, and 21.9 μM, respectively). It also accelerates downregulation of fibroblast genes and increases the yield of beating clusters in human foreskin fibroblasts (HFFs) treated with 15 compounds to induce a cardiac myocyte-like phenotype.

SU16F is a potent and selective platelet-derived growth factor receptor ß (PDGFRß) inhibitor.

Scientific Research Applications

Synthesis and Properties

The synthesis of benzodipyrrinones, analogs of xanthobilirubic acid, involves the base-catalyzed condensation of isoindolinone and indolin-2-one with methyl 3-(2-formyl-3,5-dimethyl-1H-pyrrol-4-yl)propanoate. These compounds adopt a syn-Z configuration and demonstrate interesting properties such as forming a hydrogen-bonded homodimer in nonpolar solvents and intramolecular hydrogen bonding (Boiadjiev & Lightner, 2003). Similarly, the synthesis of pyrrolo[1,2-a]indoles via Vilsmeier formylation and subsequent reactions showcases the chemical versatility and structural diversity achievable with pyrrolidine and indoline derivatives, which are foundational for further exploration in medicinal chemistry (Kazembe & Taylor, 1980).

Biological Activities

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the potential biological relevance of such compounds, given their important biological activities. This synthesis method provides high enantiopurity and structural diversity, which are crucial for the exploration of new medicinal agents (Chen et al., 2009). The development of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents highlights the exploration of pyrrolidine derivatives for antimicrobial applications, with certain derivatives exhibiting significant antibacterial and antifungal activities (Hublikar et al., 2019).

Mechanism of Action

Target of Action

SU 16F, also known as (Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid or SU16f, is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) . It also shows inhibitory activity against PDGFR1 and PDGFR2, albeit at higher IC50 values . PDGFRβ plays a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

SU 16F interacts with PDGFRβ and inhibits its activation . This inhibition blocks the downstream signaling pathways that are normally triggered by the activation of PDGFRβ .

Biochemical Pathways

The primary biochemical pathway affected by SU 16F is the PDGFRβ signaling pathway . By inhibiting PDGFRβ, SU 16F disrupts the normal signaling events that lead to cell proliferation and migration .

Result of Action

The inhibition of PDGFRβ by SU 16F leads to a decrease in cell proliferation and migration . For example, it has been shown to inhibit the promoting role of gastric cancer-derived mesenchymal stem cells (GC-MSCs) conditioned medium in gastric cancer cell proliferation and migration .

properties

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYTEJNOZQZNA-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SU16f?

A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]

Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?

A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.

Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?

A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.

Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?

A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []

Q5: What are the limitations of the current research on SU16f?

A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)

![7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681086.png)

![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)